molecular formula C11H16O3S B8684719 4-(Benzenesulfonyl)-3-methylbutan-1-ol CAS No. 60012-69-3

4-(Benzenesulfonyl)-3-methylbutan-1-ol

Cat. No.: B8684719
CAS No.: 60012-69-3
M. Wt: 228.31 g/mol
InChI Key: DFGOTAOEHXQYSQ-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfinyl)-3-methylbutan-1-ol (CAS: 88408-81-5) is an organosulfur derivative with a molecular formula of C₁₁H₁₆O₂S and a molecular weight of 212.31 g/mol . Its structure features a benzenesulfinyl group (S=O) attached to a branched 3-methylbutan-1-ol chain.

Properties

CAS No.

60012-69-3

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

4-(benzenesulfonyl)-3-methylbutan-1-ol

InChI

InChI=1S/C11H16O3S/c1-10(7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

DFGOTAOEHXQYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(benzenesulfinyl)-3-methylbutan-1-ol with structurally related benzenesulfonyl/sulfinyl derivatives, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
4-(Benzenesulfinyl)-3-methylbutan-1-ol 88408-81-5 C₁₁H₁₆O₂S 212.31 Sulfinyl (S=O), Alcohol 3-Methylbutanol
4-(Pentadecafluoroheptyl)benzenesulfonyl chloride 25444-35-3 C₁₃H₅ClF₁₅O₂S ~532.68* Sulfonyl chloride (SO₂Cl) Pentadecafluoroheptyl
4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl chloride 59536-15-1 C₂₂H₉ClF₁₇O₃S ~720.00* Sulfonyl chloride (SO₂Cl) Heptadecafluorononenyloxy

*Estimated based on molecular formulas.

Key Observations:

Functional Groups :

  • The target compound contains a sulfinyl group and an alcohol, whereas the fluorinated analogs are sulfonyl chlorides . Sulfonyl chlorides are highly reactive intermediates, often used to synthesize sulfonamides or surfactants, while sulfinyl alcohols may participate in oxidation or esterification reactions.
  • The hydroxyl group in 4-(benzenesulfinyl)-3-methylbutan-1-ol enhances its polarity compared to the hydrophobic fluorinated sulfonyl chlorides.

Substituent Effects: The fluorinated compounds in feature perfluorinated alkyl/oxy chains, which confer extreme hydrophobicity, chemical inertness, and thermal stability. These properties make them suitable for applications like water-repellent coatings or firefighting foams .

Molecular Weight and Physical Properties: The fluorinated derivatives have significantly higher molecular weights (~500–720 g/mol) due to their lengthy fluorinated chains, leading to higher density and lower volatility compared to the target compound (212.31 g/mol).

Research Findings and Implications

  • Target Compound: Potential applications in chiral synthesis or specialty chemicals, though further studies are needed to explore its catalytic or biological roles.
  • Fluorinated Analogs : Widely used in industrial applications but face regulatory scrutiny due to environmental and health risks associated with PFCs .

Preparation Methods

Epoxide Ring-Opening with Benzylmagnesium Halides

The Grignard reaction, a cornerstone in alcohol synthesis, has been adapted for constructing branched alcohols. In a method analogous to US8993812B2, benzylmagnesium halides react with epoxides to yield tertiary alcohols. For 4-(benzenesulfonyl)-3-methylbutan-1-ol, modifying the epoxide substrate to 3-methyl-1,2-epoxybutane could enable regioselective attack by a benzenesulfonyl-derived Grignard reagent. However, the stability of benzenesulfonylmagnesium bromide remains a challenge, necessitating in situ generation or alternative coupling agents.

Reaction conditions from US8993812B2 suggest optimal yields (75–85%) when using tetrahydrofuran (THF) as the solvent and maintaining temperatures below 0°C during reagent addition. Post-hydrolysis with aqueous ammonium chloride isolates the alcohol, which may subsequently undergo sulfonylation.

Sulfide Oxidation Pathways

Thiol-Ene Reaction Followed by Oxidation

A two-step strategy involves synthesizing a sulfide intermediate (4-(phenylthio)-3-methylbutan-1-ol) followed by oxidation to the sulfone. The thiol-ene reaction, employing 3-methyl-1-butene and thiophenol under radical initiation, affords the sulfide. Oxidation using tert-butyl hydroperoxide (TBHP) and iodine (I₂), as demonstrated in WO2016113764A1, converts sulfides to sulfones with 74–90% efficiency.

Table 1: Optimization of Sulfide Oxidation Conditions

OxidantCatalystSolventTemperature (°C)Yield (%)
TBHPI₂DMSO:DMF (1:1)2585
H₂O₂-CH₃CN5072
mCPBA-CH₂Cl₂0–2578

This method benefits from mild conditions and scalability, though the thiol-ene step requires stringent control over stoichiometry to minimize disulfide byproducts.

Nucleophilic Substitution Strategies

Halide Displacement with Benzenesulfinate Salts

Converting 4-bromo-3-methylbutan-1-ol to the target compound via nucleophilic substitution with sodium benzenesulfinate (NaSO₂Ph) offers a direct route. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Table 2: Substitution Reaction Optimization

SubstrateNucleophileSolventTemperature (°C)Yield (%)
4-Bromo-3-methylbutan-1-olNaSO₂PhDMF8068
4-Tosyl-3-methylbutan-1-olNaSO₂PhDMSO10072

Challenges include the synthesis of 4-bromo-3-methylbutan-1-ol, which necessitates protecting the primary alcohol during bromination at C4.

Catalytic Etherification and Sulfonation

Zeolite-Mediated Reactions

WO2013146370A1 reports zeolite-catalyzed etherification of methylbutenols with primary alcohols. Adapting this method, 3-methyl-3-buten-1-ol could react with benzenesulfonyl chloride under acidic zeolite catalysis to install the sulfonyl group. Beta-zeolite (SiO₂/Al₂O₃ = 25) at 90°C achieves 70% conversion, though competing esterification necessitates careful stoichiometry.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

MethodStepsTypical Yield (%)ScalabilityCost Efficiency
Grignard + Sulfonylation365ModerateHigh
Sulfide Oxidation285HighModerate
Nucleophilic Substitution270LowLow
Zeolite Catalysis170HighModerate

The sulfide oxidation route emerges as the most efficient, balancing yield and operational simplicity. Conversely, Grignard methods, while robust, require multi-step protection-deprotection sequences.

Q & A

Basic: What are the recommended synthetic routes for 4-(Benzenesulfonyl)-3-methylbutan-1-ol, and how can reaction conditions be optimized for yield and purity?

Answer:
A common approach involves sulfonylation of 3-methylbutan-1-ol derivatives using benzenesulfonyl chloride under basic conditions. Optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., sulfone decomposition) .
  • Catalyst selection : Using pyridine or DMAP to enhance reactivity and regioselectivity .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted sulfonyl chloride or alcohol precursors .
    Yield improvements (≥70%) are achievable by slow addition of sulfonyl chloride and rigorous exclusion of moisture.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Key signals include the benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm), methyl groups (δ 1.0–1.2 ppm for CH(CH₃)₂), and hydroxyl proton (δ 2.5–3.0 ppm, broad) .
    • ¹³C NMR : Sulfonyl carbon appears at δ 125–130 ppm, while the alcohol-bearing carbon is at δ 60–65 ppm .
  • IR : Strong S=O stretching at 1150–1200 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 242.3 (calculated for C₁₁H₁₆O₃S) .

Advanced: How can researchers resolve contradictions in NMR data when analyzing diastereomeric impurities?

Answer:
Contradictions often arise from chiral centers or rotational isomers. Strategies include:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Variable Temperature NMR : Heating to 50°C can coalesce split peaks caused by slow conformational exchange .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and coupling constants to validate assignments .

Advanced: What strategies minimize sulfone group decomposition during storage?

Answer:

  • Storage Conditions :
    • Keep at −20°C under nitrogen in amber vials to prevent photodegradation and oxidation .
    • Use molecular sieves (3Å) to absorb moisture, which accelerates hydrolysis .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Basic: What are the common side products formed during synthesis, and how can they be quantified?

Answer:

  • Side Products :
    • 3-Methylbut-1-ene : From dehydration of the alcohol under acidic conditions.
    • Bis-sulfonylated adducts : Due to excess sulfonyl chloride.
  • Quantification :
    • HPLC-DAD : C18 column with acetonitrile/water (60:40) at 254 nm; retention times distinguish products .
    • GC-MS : Detects volatile byproducts like alkenes (e.g., 3-methylbut-1-ene) .

Advanced: How does the steric environment of the benzenesulfonyl group influence reactivity in nucleophilic substitutions?

Answer:
The bulky benzenesulfonyl group directs nucleophilic attack away from the sulfonyl-bearing carbon. For example:

  • SN2 Reactions : Steric hindrance reduces backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .
  • Esterification : The sulfonyl group deactivates the alcohol, requiring stronger acylating agents (e.g., acetyl chloride with DMAP) .
    Kinetic studies (via stopped-flow UV-Vis) reveal a 10-fold rate decrease compared to non-sulfonylated analogs .

Advanced: How to design experiments to assess acid-catalyzed stability of the benzenesulfonyl moiety?

Answer:

  • pH Stability Study :
    • Prepare buffered solutions (pH 1–6) using HCl and sodium citrate.
    • Incubate the compound at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Mechanistic Insight :
    • LC-MS/MS identifies hydrolysis products (e.g., benzenesulfonic acid).
    • Activation energy (Eₐ) calculations via Arrhenius plots determine degradation kinetics .

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